molecular formula C23H27N3OS B2820110 N-(4-butylphenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 851132-10-0

N-(4-butylphenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2820110
CAS No.: 851132-10-0
M. Wt: 393.55
InChI Key: XOSPATDTUZNBLX-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a butylphenyl group, a dimethylphenyl group, and an imidazole ring, all connected through a sulfanylacetamide linkage. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the imidazole ring and the subsequent attachment of the butylphenyl and dimethylphenyl groups. Common synthetic routes include:

    Formation of the Imidazole Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Butylphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where the butyl group is introduced to the phenyl ring.

    Attachment of the Dimethylphenyl Group: Similar to the butylphenyl group, this step may involve Friedel-Crafts alkylation or other suitable methods.

    Formation of the Sulfanylacetamide Linkage: This step typically involves the reaction of a thiol with an acetamide precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring and other functional groups can be reduced under appropriate conditions.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under suitable conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(4-butylphenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The imidazole ring, in particular, plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-butylphenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide stands out due to its unique combination of functional groups and its potential applications across multiple scientific disciplines. Its ability to undergo various chemical reactions and its specific mechanism of action make it a valuable compound for research and development.

Properties

IUPAC Name

N-(4-butylphenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3OS/c1-4-5-6-19-7-9-20(10-8-19)25-22(27)16-28-23-24-11-12-26(23)21-14-17(2)13-18(3)15-21/h7-15H,4-6,16H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSPATDTUZNBLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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